

# (R)-1-(3,5-dichloropyridin-4-yl)ethanol structure and stereochemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-1-(3,5-dichloropyridin-4-yl)ethanol

**Cat. No.:** B1432364

[Get Quote](#)

An In-depth Technical Guide to **(R)-1-(3,5-dichloropyridin-4-yl)ethanol**: Structure, Synthesis, and Application

**Abstract:** This technical guide provides a comprehensive overview of **(R)-1-(3,5-dichloropyridin-4-yl)ethanol**, a chiral alcohol of significant interest in pharmaceutical development. The document delves into its molecular structure and stereochemical assignment, outlines prevalent asymmetric synthetic methodologies, details analytical techniques for enantiomeric purity assessment, and discusses its application as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this specialized intermediate.

## Introduction and Significance

**(R)-1-(3,5-dichloropyridin-4-yl)ethanol** is a chiral secondary alcohol featuring a substituted pyridine ring. As a single-enantiomer compound, it serves as a high-value chiral building block, a foundational piece in the construction of more complex molecules where specific three-dimensional geometry is paramount for biological activity. The presence of the 3,5-dichloropyridine moiety is a key structural alert, as this motif is present in numerous biologically active compounds, including selective inhibitors of enzymes like phosphodiesterase-4 (PDE4).  
[1][2] The precise control of the stereochemistry at the carbinol center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]

This guide will explore the essential technical aspects of this compound, from its fundamental structure to its synthesis and use.

## Molecular Structure and Stereochemistry

The identity and utility of **(R)-1-(3,5-dichloropyridin-4-yl)ethanol** are fundamentally defined by its three-dimensional structure.

## Chemical Structure and Physicochemical Properties

The molecule consists of an ethanol backbone substituted at the 1-position with a 3,5-dichloropyridin-4-yl group. The CAS number for the (R)-enantiomer is 1254473-68-1.<sup>[4]</sup> Its counterpart, the (S)-enantiomer, is identified by CAS number 1370347-50-4.<sup>[5][6][7]</sup>

Table 1: Physicochemical Properties of 1-(3,5-dichloropyridin-4-yl)ethanol

| Property                  | Value                                                 | Source                                                      |
|---------------------------|-------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula         | C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO      | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Weight          | 192.04 g/mol                                          | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> |
| CAS Number (R)-enantiomer | 1254473-68-1                                          | <a href="#">[4]</a>                                         |
| CAS Number (S)-enantiomer | 1370347-50-4                                          | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Synonyms                  | (alphaR)-3,5-Dichloro-alpha-methyl-4-pyridinemethanol | <a href="#">[4]</a>                                         |

| Appearance | Varies (typically off-white to yellow solid or oil) | N/A |

## Stereochemistry: The (R)-Configuration

The stereochemical designation "(R)" (from the Latin *rectus*, for right) is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the chiral center—the carbon atom bonded to the hydroxyl group, a hydrogen atom, a methyl group, and the dichloropyridine ring.

CIP Priority Assignment:

- -OH (Oxygen): Highest atomic number (8). Priority 1.

- -C<sub>4</sub> of Pyridine Ring: The carbon atom of the pyridine ring is bonded to two other carbons and a nitrogen within the ring system. Priority 2.
- -CH<sub>3</sub> (Methyl group): The carbon is bonded to three hydrogens. Priority 3.
- -H (Hydrogen): Lowest atomic number (1). Priority 4.

To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the observer. The sequence from priority 1 to 2 to 3 is then traced. For this molecule, this trace follows a clockwise direction, hence the (R)-configuration.



[Click to download full resolution via product page](#)

*Cahn-Ingold-Prelog priorities at the chiral center.*

# Asymmetric Synthesis: Accessing the (R)-Enantiomer

The synthesis of a single enantiomer is a critical challenge in pharmaceutical chemistry. For **(R)-1-(3,5-dichloropyridin-4-yl)ethanol**, the most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This approach installs the chiral center with high enantiomeric excess (% ee). Two primary methodologies dominate this field: biocatalysis and chiral chemotherapy.



[Click to download full resolution via product page](#)

*General workflow for asymmetric synthesis.*

## Method 1: Biocatalytic Reduction (Enzymatic)

Biocatalysis leverages enzymes, such as alcohol dehydrogenases (ADHs) or carbonyl reductases (CPCRs), to perform highly selective chemical transformations.<sup>[9]</sup> This approach is a cornerstone of "Green Chemistry" as it often occurs in aqueous media under mild conditions, avoiding harsh reagents and heavy metals.

The causality behind this choice is the exquisite stereo-control offered by the enzyme's active site. The prochiral ketone binds within the enzyme in a specific orientation, exposing only one of its two prochiral faces to the hydride donor (typically NADH or NADPH), leading to the formation of predominantly one enantiomer.

- **Biocatalyst Preparation:** A whole-cell biocatalyst (e.g., *Rhodococcus erythropolis*, *Lactobacillus brevis*) or an isolated/immobilized oxidoreductase enzyme is prepared and suspended in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[10]
- **Cofactor Regeneration System:** To make the process economically viable, the expensive NADPH/NADH cofactor is regenerated. A common system uses a secondary enzyme (e.g., glucose dehydrogenase) and a cheap sacrificial substrate (e.g., glucose).
- **Reaction Setup:** In a temperature-controlled vessel (e.g., 30 °C), the buffer, enzyme preparation, cofactor (catalytic amount), and regeneration system components are combined.
- **Substrate Addition:** The substrate, 1-(3,5-dichloropyridin-4-yl)ethanone, is added. Due to its potential low water solubility, a co-solvent like isopropanol (which can also serve as the sacrificial substrate for some ADHs) may be used.
- **Reaction Monitoring:** The reaction progress is monitored by periodically taking aliquots and analyzing them via HPLC or GC to measure the conversion of ketone to alcohol.
- **Work-up and Isolation:** Once the reaction is complete, the cells are removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude alcohol is purified by silica gel chromatography to yield the final product.

## Method 2: Chemocatalytic Reduction (Corey-Bakshi-Shibata)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[11] It utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate.

This coordination creates a rigid, six-membered transition state. The steric bulk of the catalyst directs the borane to attack a specific face of the ketone, thereby controlling the stereochemical outcome. The (S)-CBS catalyst typically yields the (R)-alcohol.

- Catalyst Preparation: The chiral oxazaborolidine catalyst can be generated *in situ* from a chiral amino alcohol precursor (e.g., (S)- $\alpha,\alpha$ -diphenyl-2-pyrrolidinemethanol) and a borane source.<sup>[11]</sup>
- Reaction Setup: A flame-dried, inert-atmosphere (Nitrogen or Argon) flask is charged with the CBS catalyst (typically 5-10 mol%) in an anhydrous aprotic solvent (e.g., THF) and cooled (e.g., to -20 °C or 0 °C).
- Borane Addition: A borane solution (e.g., borane-dimethyl sulfide complex or borane-THF complex) is added slowly to the catalyst solution.
- Substrate Addition: A solution of 1-(3,5-dichloropyridin-4-yl)ethanone in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
- Reaction Monitoring: The reaction is stirred at the low temperature until TLC or HPLC analysis indicates complete consumption of the starting ketone.
- Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of methanol. The mixture is then allowed to warm to room temperature. The solvent is removed *in vacuo*.
- Isolation: The residue is treated with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
- Purification: The crude product is purified via column chromatography on silica gel to afford the pure (R)-enantiomer.

## Analytical Characterization and Quality Control

Confirming the chemical identity and, most importantly, the enantiomeric purity of the final product is a non-negotiable step. While standard techniques like NMR and Mass Spectrometry confirm the molecular structure, specialized methods are required for stereochemical analysis.

## Enantiomeric Purity Determination: Chiral HPLC

The gold standard for determining the enantiomeric excess (% ee) of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[\[12\]](#)

**Principle of Separation:** A CSP is composed of a single enantiomer of a chiral selector (e.g., a polysaccharide derivative like amylose or cellulose) bonded to a solid support (e.g., silica gel).[\[13\]](#) The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. These complexes have different energies of interaction, leading to different retention times on the column, and thus, separation.[\[14\]](#)

- **System:** An HPLC system equipped with a UV detector.
- **Chiral Column:** A polysaccharide-based column, such as a Chiraldex® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.
- **Mobile Phase:** A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.[\[14\]](#)
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
- **Sample Preparation:** A dilute solution of the sample (~1 mg/mL) is prepared in the mobile phase.
- **Injection and Analysis:** The sample is injected, and the chromatogram is recorded. The retention times for the (S) and (R) enantiomers are determined by injecting a racemic standard.
- **Calculation of Enantiomeric Excess (% ee):** 
$$\% \text{ ee} = [ (\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S) ] * 100$$

Table 2: Representative Chiral HPLC Separation Data

| Enantiomer                 | Retention Time (min) | Peak Area    |
|----------------------------|----------------------|--------------|
| (S)-enantiomer             | <b>8.52</b>          | <b>5,000</b> |
| (R)-enantiomer             | 10.15                | 995,000      |
| Resolution (Rs)            | > 2.0                | N/A          |
| Enantiomeric Excess (% ee) | 99.0%                | N/A          |

(Note: Data are hypothetical and for illustrative purposes.)

## Utility in Drug Discovery and Development

**(R)-1-(3,5-dichloropyridin-4-yl)ethanol** is not an API itself but a critical intermediate. Its value lies in its ability to introduce a specific chiral center and a functionalized aromatic system into a target molecule. The 3,5-dichloropyridine core is a key pharmacophore in many modern drug candidates, particularly in the development of anti-inflammatory agents.[15][16]

A prominent example of a drug class featuring this core structure is the PDE4 inhibitors, such as Roflumilast. While the synthesis of Roflumilast itself proceeds via an amide bond formation with 4-amino-3,5-dichloropyridine, the synthetic logic of using a functionalized dichloropyridine as a key building block is directly analogous.[1][2] The hydroxyl group of the title compound can be readily converted into other functional groups (e.g., amines, halides) or used in coupling reactions to build the final API scaffold.



[Click to download full resolution via product page](#)

*Role as a key intermediate in API synthesis.*

## Conclusion

**(R)-1-(3,5-dichloropyridin-4-yl)ethanol** stands as a testament to the sophistication of modern asymmetric synthesis. Its value is derived not from its own biological activity, but from the precise stereochemical information it carries. The reliable and scalable production of this chiral alcohol, through either biocatalytic or chemocatalytic reduction, provides medicinal chemists with a vital tool for the efficient construction of next-generation therapeutics. A thorough understanding of its structure, synthesis, and analysis is therefore essential for any research or development program that utilizes this important molecular building block.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST - Patent 1606261 [data.epo.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemwhat.com [chemwhat.com]
- 6. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1370347-50-4 Cas No. | (S)-1-(3,5-dichloropyridin-4-yl)ethanol | Apollo [store.apolloscientific.co.uk]
- 8. cenmed.com [cenmed.com]
- 9. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [(R)-1-(3,5-dichloropyridin-4-yl)ethanol structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1432364#r-1-3-5-dichloropyridin-4-yl-ethanol-structure-and-stereochemistry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)